2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a benzylsulfonyl group, and a pyridin-2-ylmethyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylsulfonyl group is then introduced via sulfonylation, using reagents such as benzylsulfonyl chloride in the presence of a base like triethylamine. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction, using pyridin-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzylsulfonyl group can be reduced to a benzylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Pyridin-2-ylmethyl chloride and a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Benzylthio-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, while the benzylsulfonyl group could enhance binding affinity or selectivity. The pyridin-2-ylmethyl group may also play a role in modulating the compound’s activity by interacting with different biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(3-(benzylthio)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group enhances its reactivity and potential bioactivity, while the indole core and pyridin-2-ylmethyl group provide versatility for further functionalization and applications.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-23(25-14-19-10-6-7-13-24-19)16-26-15-22(20-11-4-5-12-21(20)26)30(28,29)17-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMANBHYPFEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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